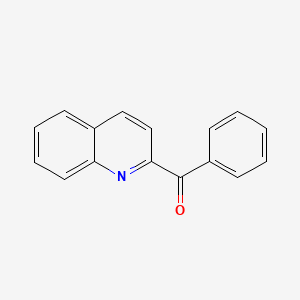

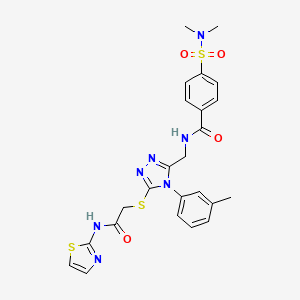

![molecular formula C22H17N3O4S3 B2527702 N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 379239-41-5](/img/structure/B2527702.png)

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide, is a complex organic molecule that may be related to the N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide and 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides discussed in the provided papers. These derivatives are synthesized through multi-step reactions and are characterized by their potential biological activities, such as antimicrobial and enzyme inhibition properties.

Synthesis Analysis

The synthesis of related compounds involves a multi-step process. Initially, phenyl acetic acid is converted into an ester, followed by hydrazide, and then cyclized in the presence of carbon disulfide to afford 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds . A similar approach is used for synthesizing derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectral techniques, including Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance ((1)H-NMR) . These techniques provide detailed information about the molecular framework and the presence of various functional groups within the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitution and cyclization reactions. The use of DMF and NaH suggests that the reactions may proceed through a deprotonation step, facilitating the nucleophilic attack on the bromoacetamide by the thiol group .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide are not detailed in the provided papers, the related compounds synthesized in these studies exhibit variable antimicrobial activity against selected microbial species and show potential as enzyme inhibitors . The hemolytic activity and cytotoxicity of these compounds are also evaluated, with most compounds showing less toxicity, except for one derivative with higher cytotoxicity .

科学的研究の応用

Antitumor and Antibacterial Applications

A novel series of compounds related to thieno[3,2-d]pyrimidine, which includes structures similar to the chemical , have been synthesized and evaluated for their potential as antitumor and antibacterial agents. Notably, compounds within this series have shown significant in vitro activity against human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), surpassing the activity of doxorubicin in some cases. Additionally, these compounds demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as dual-purpose therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Dual Inhibitory Action on Cancer Targets

Another study focused on the synthesis of classical and nonclassical antifolates based on 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, which share a core structural motif with the compound . These synthesized compounds were evaluated as inhibitors of dihydrofolate reductase (DHFR) and as potential antitumor agents. The classical compound demonstrated remarkable inhibitory activity against human DHFR and was effective in inhibiting the growth of several tumor cells, highlighting the therapeutic potential of this chemical class in cancer treatment (Gangjee et al., 2007).

Structural and Antimicrobial Insights

Further research into the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has provided valuable insights into their conformation and potential interactions with biological targets. These studies are crucial for understanding the molecular basis of the compound's action and designing derivatives with enhanced activity and selectivity (Subasri et al., 2016).

Synthesis and Evaluation of Antimicrobial Activity

The synthesis of novel thienopyrimidine linked rhodanine derivatives has been explored, yielding compounds with promising antimicrobial potency against various bacterial strains such as E. coli and B. subtilis. These findings underscore the potential of such compounds, including those structurally related to N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide, in addressing bacterial infections (Kerru et al., 2019).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S3/c1-2-7-25-21(27)19-14(17-4-3-8-30-17)10-31-20(19)24-22(25)32-11-18(26)23-13-5-6-15-16(9-13)29-12-28-15/h2-6,8-10H,1,7,11-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJYUUWPLPUYBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

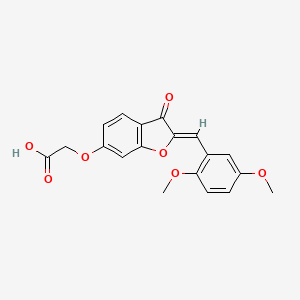

![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)

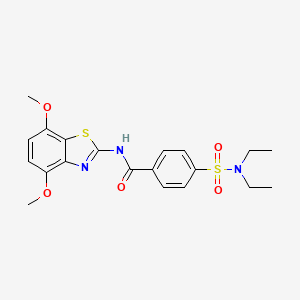

![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)

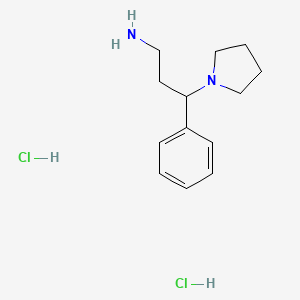

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2527636.png)

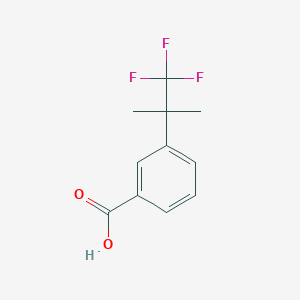

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2527637.png)

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2527639.png)

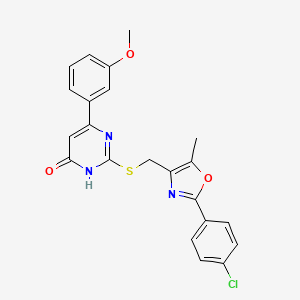

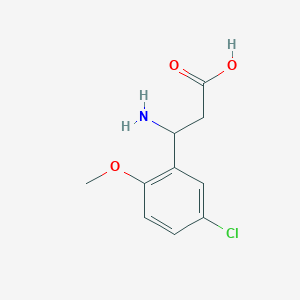

![N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2527641.png)